1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile
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Overview
Description
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the piperidine ring.
Substitution Reactions: Introduction of the phenyl and carbonitrile groups through substitution reactions using suitable reagents and catalysts.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects depending on the context of its application.
Comparison with Similar Compounds
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile and related piperidine derivatives.
Uniqueness: The specific substitution pattern and functional groups of this compound confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
7476-27-9 |
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Molecular Formula |
C14H19N2+ |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
1,1-dimethyl-4-phenylpiperidin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C14H19N2/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3/q+1 |
InChI Key |
UAQJFZDIFFQZFF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)(C#N)C2=CC=CC=C2)C |
Origin of Product |
United States |
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